

# Biological Activity Screening of 5,5-Diphenyl-2thiohydantoin: A Technical Guide

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Compound of Interest

Compound Name: 5,5-Diphenyl-2-thiohydantoin

Cat. No.: B181291

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#### **Abstract**

**5,5-Diphenyl-2-thiohydantoin** (DPTH), a sulfur analog of the anticonvulsant drug phenytoin, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the biological activity screening of DPTH, detailing its diverse pharmacological effects, including anti-proliferative, anticonvulsant, cytotoxic, and enzyme-inhibiting properties. This document outlines detailed experimental protocols for key assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, serving as an in-depth resource for researchers in drug discovery and development.

#### Introduction

**5,5-Diphenyl-2-thiohydantoin** (DPTH) is a heterocyclic compound characterized by a thiohydantoin ring substituted with two phenyl groups at the 5th position. Its structural similarity to phenytoin has prompted extensive investigation into its biological activities. Research has demonstrated that DPTH and its derivatives possess a range of pharmacological effects, making them promising candidates for further therapeutic development. This guide synthesizes the current knowledge on the biological screening of DPTH, offering a practical resource for scientists in the field.



### **Anti-proliferative Activity**

DPTH has been shown to exhibit significant anti-proliferative effects in various cell lines, most notably in Human Umbilical Vein Endothelial Cells (HUVEC).[1] This activity is primarily attributed to its ability to induce cell cycle arrest.

### **Mechanism of Action: Cell Cycle Arrest**

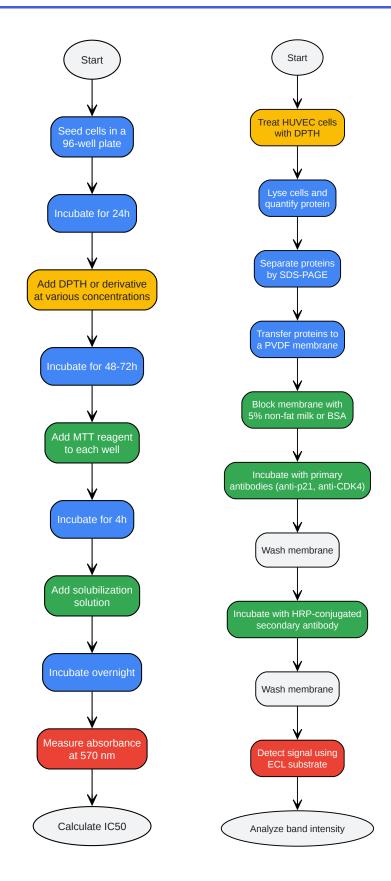
DPTH exerts its anti-proliferative effects by upregulating the cyclin-dependent kinase inhibitor p21.[1] This increase in p21 protein levels leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) activities, which are crucial for the G1 to S phase transition in the cell cycle. The inhibition of CDK2 and CDK4 ultimately results in cell cycle arrest at the G0/G1 phase, thereby halting cell proliferation.[1]

Signaling Pathway:









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#### References

- 1. Structure and anti-proliferation function of 5,5-diphenyl-2-thiohydantoin (DPTH) derivatives in vascular endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
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